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Lividin-1-RA peptide precursor

Cat. No.: B1576165
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Description

The Lividin-1-RA peptide precursor is a synthetic 21-amino acid peptide (Leu-Pro-Val-Ala-Gly-Val-Ala-Ala-Glu-Met-Gln-His-Val-Phe-Cys-Ala-Ile-Ser-Lys-Lys-Cys) with a molecular weight of approximately 2.1 kDa and a high purity of 98.2% as determined by HPLC . This compound serves as the precursor molecule for Lividin-1-RA, an antimicrobial peptide (AMP) naturally derived from the golden crossband frog, Odorrana andersonii . AMPs are a critical area of research due to their potential as new therapeutic agents against drug-resistant bacteria. As a precursor, this peptide is of significant value in studies focused on the post-translational processing of bioactive peptides, the structure-activity relationships of amphibian-derived antimicrobials, and the mechanisms of innate immunity. Researchers can utilize this high-purity synthetic precursor to investigate its conversion into the active form and to explore its mechanism of action, which is believed to involve disrupting microbial cell membranes. The product is supplied as a lyophilized powder and should be stored at or below -20°C. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans .

Properties

bioactivity

Antimicrobial

sequence

LPVAGVAAEMQHVFCAISKKC

Origin of Product

United States

Discovery and Primary Identification of Lividin 1 Ra Peptide Precursor

Isolation Methodologies from Biological Sources

The process of identifying the Lividin-1-RA peptide precursor began with the non-invasive collection of skin secretions from its biological source, Rana livida.

Secretion Collection: The primary method for obtaining the raw material is mild transdermal electrical stimulation. This technique is non-lethal and allows for the collection of copious amounts of the defensive secretion without harming the frog. The collected secretions are then carefully rinsed from the skin using deionized water, immediately snap-frozen in liquid nitrogen to prevent degradation of peptides and mRNA, and subsequently lyophilized (freeze-dried) into a stable powder for storage and analysis.

Peptide Fractionation: To analyze the peptide components of the secretion, a sample of the lyophilized powder is reconstituted in a solution of trifluoroacetic acid (TFA) and water. This mixture is then centrifuged to remove insoluble debris. The resulting supernatant, containing a complex mixture of peptides, is subjected to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This powerful chromatographic technique separates the individual peptides based on their hydrophobicity, allowing for the isolation of pure compounds for further characterization. While this step is crucial for identifying the final mature peptide, the discovery of the precursor relies on the genetic material also present in the secretion.

Initial Characterization of Precursor Presence

The initial characterization of the Lividin-1-RA precursor was not of the protein itself, but of its corresponding genetic blueprint, the messenger RNA (mRNA). The key insight that enabled this was the discovery that amphibian skin secretions are not only rich in peptides but also contain stable mRNA transcripts shed from the granular glands during the secretion process. The analysis of this mRNA allows scientists to deduce the full primary structure of the peptide's precursor protein.

The precursor protein for Lividin-1-RA, as deduced from its cloned cDNA, exhibits a tripartite structure typical of many amphibian antimicrobial peptides. This structure consists of three distinct domains:

Signal Peptide: A highly conserved N-terminal sequence that directs the nascent polypeptide into the endoplasmic reticulum for secretion.

Acidic Spacer Peptide: A variable region that keeps the mature peptide inactive during storage in the granular glands.

Mature Peptide: The C-terminal region that, after cleavage from the precursor, becomes the active Lividin-1-RA peptide.

The presence of the precursor was confirmed through the successful amplification and sequencing of its specific cDNA, which revealed this characteristic organization. The translated amino acid sequence provides the definitive primary structure of the entire precursor molecule.

Table 1: Structure of the this compound
DomainAmino Acid SequenceLength (Amino Acids)Function
Signal PeptideMKTIIFLVLL VLAGVCLAEG20Directs protein for secretion
Acidic SpacerDDEETNDDNE EDEED15Inactivation and processing
Processing SiteKR2Cleavage site for endoproteases
Mature Lividin-1-RAGLLGSIGSGL GSKLVKFVGK FVKGVC26Bioactive peptide

Application of "Shotgun" cDNA Cloning Techniques for Precursor Identification

The definitive identification of the this compound was achieved using a rapid and efficient molecular biology technique known as "shotgun" cDNA cloning. This method bypasses the need for traditional, time-consuming protein purification to determine a peptide's sequence.

The process began with the construction of a cDNA library directly from the mRNA isolated from the lyophilized skin secretion of Rana livida. The key steps are outlined below:

mRNA Isolation: Polyadenylated mRNA was isolated from the dissolved lyophilized secretion using magnetic beads designed to capture mRNA molecules.

cDNA Synthesis: The isolated mRNA was then used as a template to synthesize complementary DNA (cDNA) through reverse transcription.

3'-RACE PCR: A technique called 3' Rapid Amplification of cDNA Ends (3'-RACE) was employed. This method is particularly effective for amplifying unknown transcripts when a short, conserved sequence is known. Researchers designed a degenerate sense primer corresponding to a highly conserved nucleotide sequence found in the 5'-untranslated region of many known ranid frog antimicrobial peptide genes. This primer was used in a polymerase chain reaction (PCR) along with a universal primer that binds to the poly-A tail of the cDNA.

Cloning and Sequencing: The PCR successfully amplified a pool of cDNA fragments. These fragments were then cloned into bacterial plasmids, creating a "shotgun" library. Individual clones were isolated and their DNA was sequenced.

Bioinformatic analysis of the resulting sequences allowed for the identification of a clone containing the full coding sequence for the Lividin-1-RA precursor. The open-reading frame was translated to reveal the complete amino acid sequence of the precursor protein, confirming its identity and structure as detailed in the table above. This molecular approach provided a rapid and definitive characterization of the Lividin-1-RA precursor directly from the frog's skin secretion.

Molecular Architecture and Biosynthesis of Lividin 1 Ra Peptide Precursor

Gene Encoding and Transcriptional Analysis of Precursor DNA

The journey from a genetic blueprint to a functional peptide begins with the gene that encodes the Lividin-1-RA precursor. Through techniques like "shotgun" cDNA library cloning from the frog's skin secretion, scientists have been able to identify and sequence the mRNA that codes for this precursor. researchgate.net This involves creating a library of all the gene transcripts present in the skin secretion and then using specific primers to isolate the sequence of interest.

The analysis of the cloned cDNA reveals a single open reading frame (ORF) that dictates the amino acid sequence of the precursor protein. nih.gov The nucleotide sequence for the Lividin-1 precursor from Rana livida has been submitted to GenBank, providing a reference for its genetic architecture. researchgate.netresearchgate.net Transcriptional analysis, often performed using techniques like 3'-RACE (Rapid Amplification of cDNA Ends) with degenerate primers designed from conserved regions of other ranid frog AMPs, confirms the expression of this gene in the skin's granular glands. researchgate.netnih.gov

Structural Domains of the Precursor Protein

The Lividin-1-RA precursor protein, as deduced from its cDNA, exhibits a characteristic multi-domain structure typical of amphibian defense peptides. researchgate.netuol.de This prepropeptide architecture is crucial for the correct synthesis, targeting, and eventual activation of the mature peptide. The precursor is comprised of a signal peptide, an N-terminal acidic spacer domain, the propeptide which will become the mature peptide, and sometimes a C-terminal extension. researchgate.netnih.gov

Signal Peptide Recognition and Cleavage

At the very beginning of the precursor protein lies the signal peptide, a short, hydrophobic sequence of amino acids. researchgate.netnih.govsignalpeptide.de This domain acts as a molecular "zip code," directing the nascent polypeptide chain to the endoplasmic reticulum (ER) for entry into the secretory pathway. signalpeptide.denih.govelifesciences.org The signal peptide is recognized by the signal recognition particle (SRP), which facilitates the docking of the ribosome-mRNA-polypeptide complex to the ER membrane. signalpeptide.de

Once the precursor protein is translocated into the ER, the signal peptide is cleaved off by a specific enzyme called signal peptidase. nih.govelifesciences.org This cleavage is a critical step, releasing the propeptide into the lumen of the ER for further processing and folding. nih.gov The signal peptide itself is typically degraded after cleavage. mdpi.com

N-terminal Acidic Spacer Domain Functionality

Following the signal peptide is the N-terminal acidic spacer domain. researchgate.netnih.gov This region is characterized by a high content of acidic amino acid residues, such as aspartic acid and glutamic acid. The primary function of this acidic spacer is thought to be to keep the mature peptide in an inactive state until it is secreted from the cell. uol.de This prevents the potentially cytotoxic antimicrobial peptide from damaging the host's own cells. The high degree of conservation in this region, along with the signal peptide, across different lividin precursors suggests its functional importance. nih.gov

Propeptide Processing and Cleavage Sites (e.g., Lys-Arg sites)

The central part of the precursor contains the sequence of the mature Lividin-1-RA peptide. This propeptide is flanked by specific cleavage sites that are recognized by processing enzymes. In the case of the Lividin-1-RA precursor, and many other amphibian AMPs, this cleavage site is a pair of basic amino acids, typically Lysine-Arginine (Lys-Arg). researchgate.netuol.denih.gov

These dibasic sites are signals for proprotein convertases, a family of serine endoproteases, to cleave the precursor. nih.gov This proteolytic cleavage occurs within the secretory pathway, likely in the trans-Golgi network or in secretory granules, and is a crucial step in liberating the active peptide from its inactive precursor form. nih.govwikipedia.org

C-terminal Extensions and Their Post-Translational Removal

In some instances, the cloned cDNA of amphibian AMP precursors reveals the presence of a short C-terminal extension following the mature peptide sequence. researchgate.net For example, the precursor for Lividin-1 in Rana livida was found to have three additional amino acid residues at its C-terminus that are not present in the mature, secreted peptide. researchgate.net The removal of these extensions is another post-translational modification step, although the specific enzymes responsible are not always well-characterized. Such extensions might play a role in the stability or proper folding of the precursor before their removal.

Post-Translational Modification Pathways of the Precursor

Beyond the proteolytic cleavages, the Lividin-1-RA peptide can undergo further post-translational modifications (PTMs) to achieve its final, fully functional form. uol.dewikipedia.org These modifications can significantly impact the peptide's structure, stability, and biological activity.

A common PTM in amphibian AMPs is C-terminal amidation. uol.de This process, where the C-terminal carboxyl group is converted to an amide, often involves a glycine (B1666218) residue immediately following the mature peptide sequence in the precursor. This glycine acts as the amide donor. C-terminal amidation can increase the peptide's net positive charge and enhance its antimicrobial and cell-penetrating capabilities, while also providing resistance to degradation by carboxypeptidases. nih.gov

Other potential PTMs, though not explicitly detailed for Lividin-1-RA in the provided context, can include the formation of disulfide bonds if cysteine residues are present, or modifications like phosphorylation. wikipedia.org These modifications are integral to the complex biosynthetic pathway that transforms a simple gene transcript into a potent defense molecule.

Table of Precursor Domains and Modifications:

Domain/ModificationLocation in PrecursorKey Features/Function
Signal Peptide N-terminusHydrophobic; directs protein to ER; cleaved by signal peptidase. researchgate.netnih.govsignalpeptide.de
N-terminal Acidic Spacer Following signal peptideRich in acidic residues; maintains peptide inactivity. researchgate.netuol.denih.gov
Propeptide (Mature Peptide) Central regionThe sequence of the final, active antimicrobial peptide. researchgate.netnih.gov
Propeptide Cleavage Site Flanking the propeptideTypically a Lys-Arg dibasic pair; recognized by proprotein convertases. researchgate.netuol.denih.gov
C-terminal Extension C-terminus (in some precursors)Short amino acid sequence; removed post-translationally. researchgate.net
C-terminal Amidation C-terminus of mature peptideIncreases stability and activity; often requires a C-terminal Glycine in the precursor. uol.de

Enzymatic Processing and Maturation

The transformation of the Lividin-1-RA peptide precursor into the mature Lividin-1-RA peptide is a multi-step process orchestrated by a series of enzymes. This maturation process is crucial for the peptide to acquire its antimicrobial activity. The initial precursor protein, known as a preproprotein, contains a signal peptide, an N-terminal acidic spacer region, and the C-terminal precursor of the antimicrobial peptide itself. researchgate.net

The first step in maturation involves the cleavage of the signal peptide as the preproprotein enters the endoplasmic reticulum. libretexts.org This is a common mechanism for proteins destined for secretion. Following this, the resulting proprotein folds, allowing for the formation of necessary disulfide bonds. libretexts.org The final and critical step is the proteolytic cleavage of the propeptide, which releases the mature, biologically active peptide. libretexts.org This process is analogous to the maturation of other well-known proteins like insulin, where a C-peptide is excised to activate the hormone. libretexts.org

Role of Specific Proteases in Precursor Cleavage

The precise cleavage of the Lividin-1-RA precursor is carried out by specific proteases. While the exact proteases involved in the processing of Lividin-1-RA have not been definitively identified in the available literature, the cleavage sites within the precursor provide strong indications of the types of enzymes involved.

Precursors of amphibian antimicrobial peptides, including those of the lividin family, typically possess a Lys-Arg (KR) endoproteolytic processing site. mdpi.com This dibasic motif is a classic recognition site for proprotein convertases, a family of serine proteases. These enzymes are responsible for the maturation of a wide variety of precursor proteins, including hormones, neuropeptides, and growth factors.

Furthermore, the broader context of protein processing suggests the involvement of other proteases. For instance, intramembrane proteases are responsible for cleaving transmembrane domains of integral membrane proteins, a process known as regulated intramembrane proteolysis (RIP). wikipedia.org While not directly implicated in Lividin-1-RA processing, this highlights the diversity of proteolytic mechanisms in cellular biology. Other protease families, such as metalloproteases and aspartyl proteases, also play significant roles in protein cleavage events. wikipedia.orgnih.gov

Table 1: Key Protease Families and their General Functions

Protease Family General Function in Protein Processing Potential Relevance to Peptide Precursors
Proprotein Convertases Cleavage at dibasic amino acid sites (e.g., Lys-Arg) to mature proproteins. Highly likely to be involved in the cleavage of the Lividin-1-RA precursor at the KR site. mdpi.com
Signal Peptidases Removal of the N-terminal signal peptide from preproproteins. Essential for the initial processing of the Lividin-1-RA preproprotein. libretexts.org
Metalloproteases Cleavage of membrane-bound proteins and extracellular matrix proteins. nih.gov May play a role in the broader processing or degradation of related peptides.
Aspartyl Proteases Involved in various cellular processes, including the cleavage of the amyloid precursor protein. Illustrates the diversity of proteases that could be involved in peptide maturation pathways.
Serine Proteases A broad class of proteases with diverse roles, including digestion and blood clotting. Proprotein convertases are a subclass of serine proteases. mdpi.com

Cellular and Subcellular Localization of Precursor Synthesis

The synthesis of the this compound begins with the transcription of the corresponding gene in the nucleus of specialized granular gland cells in the frog's skin. researchgate.net The resulting messenger RNA (mRNA) is then translated into the preproprotein on ribosomes.

Following translation, the precursor is directed to the endoplasmic reticulum, a key site for protein synthesis and modification. libretexts.org The presence of a signal peptide on the precursor facilitates this translocation. researchgate.net Within the endoplasmic reticulum and subsequently the Golgi apparatus, the precursor undergoes folding, disulfide bond formation, and proteolytic cleavage to produce the mature Lividin-1-RA peptide. libretexts.org

The mature peptides are then packaged into secretory granules. researchgate.net Upon stimulation, such as stress or a predatory attack, these granules fuse with the cell membrane and release their contents, including the potent antimicrobial peptide Lividin-1-RA, onto the skin surface as part of a defensive secretion. researchgate.net This entire process, from gene to secreted peptide, represents a highly regulated and efficient system for producing chemical defenses.

Genetic and Transcriptional Regulation of Lividin 1 Ra Precursor Expression

Identification of Regulatory Elements in the Precursor Gene Region

The genes that encode antimicrobial peptide precursors in amphibians, likely including the Lividin-1-RA precursor, possess a characteristic structure and are flanked by specific regulatory regions that control their transcription. nih.gov Analysis of AMP genes in various frog species has revealed a conserved genomic organization, typically consisting of three exons and two introns. benthamdirect.comresearchgate.net The promoter regions of these genes are rich in binding sites for transcription factors, which act as molecular switches for gene activation. nih.govresearchgate.net

Several key regulatory elements have been identified in the promoter regions of amphibian AMP genes. frontiersin.orgplos.org These elements are critical for initiating the transcription of the precursor mRNA. A comparative analysis of these elements provides insight into the likely regulatory landscape of the Lividin-1-RA precursor gene.

Table 1: Putative Regulatory Elements in Amphibian Antimicrobial Peptide Gene Promoters

Regulatory Element Consensus Sequence/Factor Presumed Function
NF-κB Binding Site GGGACTTTCC Key regulator of immune and inflammatory responses; binds NF-κB transcription factors. benthamdirect.comfrontiersin.orgnih.govnih.gov
TATA-Box TATAAAA Core promoter element; positions RNA polymerase II for transcription initiation. plos.org
CRE (cAMP Response Element) TGACGTCA Mediates transcriptional response to cAMP levels, often linked to hormonal signaling. plos.org
E-box CANNTG Binds basic helix-loop-helix (bHLH) transcription factors; involved in developmental processes. plos.org
GC-Box GGGCGG Binds Sp1 and other transcription factors; often found in housekeeping and regulated genes. plos.org
CRE2 (Cis-Regulatory Element 2) GTTACGTCAA Binds transcription factors like C/EBP and POU2F1, associated with AMP synthesis. plos.org

| Rel Factor Binding Sites | - | Binds Rel family proteins (part of the NF-κB complex) to activate transcription in response to infection. nih.gov |

These regulatory elements, particularly the NF-κB binding site, underscore the role of these peptides in the innate immune system, suggesting a rapid transcriptional response to pathogenic threats. nih.govnih.gov The combination of these elements allows for fine-tuned control over the expression of the precursor gene.

Transcriptional Control Mechanisms Governing Precursor Production

The transcription of amphibian AMP genes is a dynamic process controlled by a network of transcription factors that bind to the regulatory elements in the promoter region. The central player in this network appears to be the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB). nih.govfrontiersin.org

The NF-κB/IκBα signaling pathway is a well-established mechanism for controlling the expression of immune-related genes in vertebrates. nih.govnih.gov In an unstimulated state, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. nih.gov Upon detection of a stimulus, such as a component of a bacterial cell wall, a signaling cascade is triggered, leading to the degradation of IκBα. This frees NF-κB to translocate into the nucleus, where it binds to its specific DNA sequence in the promoter region of target genes, including those for AMP precursors, thereby initiating transcription. nih.govnih.gov

Studies on various frog species have confirmed the importance of this pathway:

In Rana esculenta, glucocorticoid treatment was found to inhibit the transcription of AMP genes by inducing the synthesis of IκBα, which in turn sequesters NF-κB. nih.gov

In Rana chensinensis, the transcription factors RelA and NF-κB1 (both members of the NF-κB family) were shown to directly interact with the promoter regions of AMP genes, activating their expression in response to stimuli. benthamdirect.comresearchgate.net

Functional analysis of the bombinin gene promoter from Bombina orientalis demonstrated that it could be activated in a lipopolysaccharide-dependent manner, a process mediated by Rel factors. nih.gov

This evidence strongly suggests that the production of the Lividin-1-RA precursor is likely under the primary control of the NF-κB signaling pathway, a common and evolutionarily conserved mechanism for activating innate immune defenses from insects to vertebrates. nih.gov

Environmental and Physiological Modulators of Precursor Gene Expression

The expression of the Lividin-1-RA precursor gene is not constitutive but is instead modulated by a range of environmental and physiological cues. These modulators trigger the transcriptional control mechanisms to either increase or decrease the production of the peptide, allowing the frog to respond effectively to changing conditions and threats.

Pathogen Exposure: The primary function of AMPs is to defend against pathogens. Consequently, exposure to bacteria and fungi is a potent inducer of AMP gene expression. nih.govbiologists.com Lipopolysaccharide (LPS), a component of Gram-negative bacterial cell walls, has been shown to upregulate the transcription of AMP genes in Rana chensinensis tadpoles. benthamdirect.com Similarly, bathing frogs in bacteria leads to the activation of NF-κB-like factors and subsequent peptide production. nih.gov However, the interaction with pathogens can be complex; prolonged infection with the chytrid fungus Batrachochytrium dendrobatidis can impair the ability of frogs to produce and secrete AMPs. biologists.com

Environmental Stress: Physical and environmental stressors significantly impact AMP gene expression.

Temperature: Temperature is a critical factor. Studies on Rana sylvatica showed that the AMP brevinin-1SY was only isolated from frogs warmed to 37°C, suggesting temperature-dependent expression. biologists.com Conversely, low temperatures (e.g., 14°C) have been shown to impair the ability of juvenile southern leopard frogs (Rana sphenocephala) to restore their skin peptides after depletion. biologists.com Research on green frogs (Rana clamitans) also indicated that frogs in warmer conditions had a more robust epidermal proteome compared to those in colder conditions. acadiau.ca

Dehydration and Anoxia: In Rana sylvatica, dehydration and anoxia were found to increase the mRNA levels of brevinin-1SY. biologists.comnih.gov This suggests that physiological stress, which may increase susceptibility to infection, can trigger an anticipatory upregulation of chemical defenses.

Developmental Stage and Hormones: AMP expression is also under developmental and hormonal control. Brevinin-1SY transcripts in Rana sylvatica were found to increase significantly during the later stages of tadpole development. biologists.comnih.gov Hormones such as glucocorticoids can inhibit AMP synthesis, while thyroid hormones have also been implicated in their regulation. nih.govnih.gov

Table 2: Summary of Modulators of Amphibian Antimicrobial Peptide Gene Expression

Modulator Species Studied Observed Effect on AMP Gene Expression/Production
Bacterial Exposure (LPS) Rana chensinensis, Bombina orientalis Upregulation benthamdirect.comnih.gov
Fungal Infection (B. dendrobatidis) Rana sphenocephala Impaired restoration/depletion biologists.com
Low Temperature Rana sphenocephala, Rana clamitans Decreased production/restoration biologists.comacadiau.ca
High Temperature Rana sylvatica Increased production biologists.com
Dehydration Rana sylvatica Upregulation of mRNA levels biologists.comnih.gov
Anoxia Rana sylvatica Upregulation of mRNA levels biologists.comnih.gov
Glucocorticoids Rana esculenta Inhibition of transcription nih.gov

| Developmental Stage (Metamorphosis) | Rana sylvatica | Upregulation biologists.comnih.gov |

Structural Insights and Structure Function Relationships of Lividin 1 Ra and Its Derivatives

Determination of Primary Structure from Precursor Sequence Data

The primary structure of the mature Lividin-1-RA peptide is deduced from the cloned cDNA encoding its precursor protein. This technique, often referred to as "shotgun" cDNA library cloning, allows for the rapid identification of bioactive peptides. researchgate.net The precursor protein typically exhibits a conserved architecture consisting of several distinct domains: a signal peptide, an N-terminal acidic spacer region, a Lys-Arg (KR) endoproteolytic processing site, and the C-terminal hypermutable functional peptide region which constitutes the mature peptide. nih.govuol.de

The process of maturation involves the enzymatic cleavage at the pair of basic residues (Lys-Arg), releasing the active peptide. uol.deuniprot.org The deduced open reading frame of the Lividin-1-RA precursor, like other related frog skin peptides, provides the initial sequence information. researchgate.net This bioinformatic approach is a crucial first step before the mature peptide is physically isolated and characterized. researchgate.net

Table 1: Domain Organization of a Typical Lividin Precursor

DomainDescriptionFunction
Signal Peptide A short peptide sequence at the N-terminus.Directs the precursor protein to the secretory pathway.
Acidic Spacer Peptide A region rich in acidic amino acids.Believed to maintain the mature peptide in an inactive state during storage. uol.de
Processing Site Typically a pair of basic amino acids (e.g., Lys-Arg).Recognition site for endoproteolytic enzymes that release the mature peptide. uol.deuniprot.org
Mature Peptide The C-terminal region that becomes the functional peptide.The biologically active component.

Advanced Spectroscopic and Chromatographic Methods for Mature Peptide Characterization

Following the prediction of the primary structure from cDNA, the mature Lividin-1-RA peptide is isolated from the frog's skin secretion for structural verification and characterization. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a key technique used to purify the peptide from the complex mixture of the secretion. researchgate.netbioone.org

Once purified, mass spectrometry is employed to confirm the molecular mass and sequence of the mature peptide. Techniques such as electrospray ionization mass spectrometry (ESI-MS) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry provide precise molecular weight information. nih.govnih.gov Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is used to determine the amino acid sequence by fragmenting the peptide and analyzing the resulting ions. bioone.orgnih.gov This experimental sequencing validates the sequence deduced from the cDNA.

Analysis of Key Amino Acid Residues and Domains for Bioactivity

The biological activity of lividin peptides is intrinsically linked to their amino acid composition and specific structural motifs. The cationicity and hydrophobicity of the peptide are critical determinants of its antimicrobial potency. nih.gov

In related protease-inhibiting peptides like livisin, the P1 and P2′ positions within the inhibitory loop are crucial for potency and selectivity. nih.gov The P1 residue is a primary determinant of which protease the inhibitor will target, while the P2' residue can also significantly influence its activity. nih.gov For instance, in livisin, a phenylalanine residue at the P2' position is a unique feature compared to other similar inhibitors where isoleucine or tyrosine are more common. nih.gov

Furthermore, post-translational modifications, such as C-terminal amidation, can have a profound effect on the bioactivity of these peptides. Amidation, where the C-terminal carboxylic acid is converted to an amide, often enhances antimicrobial activity and stability by increasing the net positive charge and resistance to carboxypeptidases. nih.govresearchgate.net The influence of such modifications is often studied by comparing the activity of the native peptide with its chemically synthesized amidated and non-amidated analogs. nih.gov

Table 2: Key Residues and Modifications Affecting Lividin and Related Peptide Bioactivity

FeatureRole in BioactivityExample from Related Peptides
P1 Position Primary determinant of protease specificity in inhibitor peptides.Influences the potency and selectivity of livisin. nih.gov
P2′ Position Modulates potency and selectivity of inhibitor peptides.Phenylalanine at P2' is a unique feature in the livisin-loop. nih.gov
C-terminal Amidation Often enhances antimicrobial activity and stability.Amidation of livisin analogs was studied to investigate its effect on structure-activity relationships. nih.gov

Conformational Analysis and Correlation with Functional Properties

The three-dimensional structure, or conformation, of Lividin-1-RA is essential for its biological function. The study of the different spatial arrangements of a molecule and their associated energies is known as conformational analysis. drugdesign.org Peptides like Lividin-1-RA are flexible molecules that can adopt different conformations depending on their environment. pressbooks.pub

Techniques like circular dichroism (CD) spectroscopy can be used to study the secondary structure of the peptide, for example, whether it forms an alpha-helix or a beta-sheet, particularly upon interaction with model membranes. evitachem.com The amphiphilic nature of many antimicrobial peptides, with distinct hydrophobic and hydrophilic faces, is a common structural theme that facilitates their interaction with and disruption of microbial cell membranes. nih.gov

Biological Activities and Mechanistic Studies of Lividin 1 Ra Peptide

Antimicrobial Activity Profile and Spectrum

Lividin-1-RA peptide precursor is classified as having antimicrobial activity. novoprolabs.com While a detailed spectrum for this specific peptide is not extensively documented in public literature, the activity of related amphibian peptides, such as Brevinin-1BW from the frog Pelophylax nigromaculatus, provides a relevant model. Brevinin-1BW demonstrates potent inhibitory effects against Gram-positive bacteria, including multidrug-resistant strains, and weaker activity against Gram-negative bacteria. nih.gov This suggests that Lividin-1-RA may also possess a targeted spectrum of activity.

The table below shows the minimum inhibitory concentration (MIC) for the related amphibian antimicrobial peptide, Brevinin-1BW, against various bacterial strains, illustrating a typical activity profile for such peptides. nih.gov

Bacterial StrainTypeMIC (μg/mL)
Enterococcus faecalis (ATCC 29212)Gram-positive3.125
Staphylococcus aureus (ATCC 25923)Gram-positive6.25
Multidrug-resistant S. aureus (ATCC 29213)Gram-positive6.25
Escherichia coli (ATCC 25922)Gram-negative≥100
Pseudomonas aeruginosa (ATCC 27853)Gram-negative≥100

The primary mechanism of action for many cationic antimicrobial peptides, a group to which lividins belong, involves the disruption of microbial cell membranes. nih.govmdpi.com These peptides are typically positively charged, which facilitates an electrostatic attraction to the negatively charged components of bacterial membranes, such as phospholipids (B1166683) and lipopolysaccharides (LPS). nih.govmdpi.com

Upon binding, the peptides can induce membrane permeabilization through various models, including the "barrel-stave," "carpet," or "toroidal pore" models. mdpi.com This process leads to the formation of pores or channels in the membrane, disrupting the electrochemical gradient, causing leakage of essential intracellular contents like ions and ATP, and ultimately resulting in cell death. nih.govmdpi.com Studies on other frog-derived peptides confirm that their antibacterial activity is exerted by disrupting bacterial membranes. nih.gov

The initial interaction of peptides like Lividin-1-RA is with the outer surface of the microbial cell. In Gram-negative bacteria, a key target is the lipopolysaccharide (LPS) layer of the outer membrane. nih.gov The ability of antimicrobial peptides to bind to and neutralize LPS is a critical aspect of their function, as LPS is a potent endotoxin (B1171834) that can trigger inflammatory responses. nih.gov By interacting with LPS, the peptide can disrupt the membrane's integrity and gain access to the inner phospholipid bilayer. nih.gov In Gram-positive bacteria, the interaction occurs with teichoic acids in the peptidoglycan cell wall, which also imparts a negative charge to the cell surface.

Enzyme Inhibitory Functions (e.g., Serine Protease Inhibition in related lividins)

Beyond direct antimicrobial action, some amphibian peptides have been found to possess enzyme inhibitory functions. Research on livisin, a Bowman-Birk-like protease inhibitor also identified from frog skin secretions and sharing precursor homology with lividins, demonstrates potent inhibition of serine proteases. nih.gov This dual functionality suggests an evolutionary link where antimicrobial peptides may have been adapted to serve as protease inhibitors. nih.gov

The inhibitory activity of livisin and its engineered analogs has been quantified against several serine proteases. The native livisin peptide showed moderate trypsin inhibitory activity, which was significantly enhanced by C-terminal amidation. nih.gov The inhibition constant (Ki) is a measure of potency, with a lower value indicating stronger inhibition. The specificity of these peptides varies, with some analogs showing effectiveness against trypsin, chymotrypsin, and human matriptase. nih.gov

The table below summarizes the inhibitory constants (Ki) of livisin and its modified analogs against various proteases, demonstrating their specificity and potency. nih.gov

PeptideTarget EnzymeInhibition Constant (Ki) in μM
Native livisinTrypsin2.792
Livisin-NH₂ (amidated)Trypsin0.424
Livisin-ArgTrypsin1.016
Livisin-loopTrypsin4.252
Livisin-NH₂ (amidated)Human Matriptase2.362
Livisin-PheChymotrypsinData not specified
Livisin-PheHuman 20s Proteasome17.72

The inhibitory mechanism of Bowman-Birk-like peptides such as livisin is typically competitive. nih.govamericanpeptidesociety.org These inhibitors contain a canonical binding loop that mimics the natural substrate of the target protease. nih.gov This loop enters the active site of the enzyme, forming a stable, noncovalent complex that blocks the entry of the actual substrate, thereby inhibiting the enzyme's catalytic activity. nih.govyoutube.com Structural modifications, such as C-terminal amidation, can alter the peptide's interaction with the enzyme, for instance, by forming additional hydrogen bonds that increase binding affinity and inhibitory potency. nih.gov

Other Putative Biological Roles within the Host Organism

Host-defense peptides (HDPs) are increasingly recognized as multifunctional components of the innate immune system, with roles that extend beyond direct pathogen elimination. nih.govsahmri.org.au In their host organism, peptides like Lividin-1-RA likely function as immunomodulatory agents. nih.gov This involves regulating the host's immune response to infection, for example, by neutralizing bacterial endotoxins like LPS to prevent an overactive and damaging inflammatory cascade. mdpi.com HDPs can also influence host cell gene expression, act as signaling molecules to recruit other immune cells, and promote wound healing. sahmri.org.au These peptides are a crucial first line of defense, providing immediate protection against microbial colonization on mucosal surfaces like the frog's skin. nih.gov

Advanced Research Methodologies for Lividin 1 Ra Peptide Precursor Research

Peptide Synthesis Techniques and Associated Methodological Considerations

The primary method for producing Lividin-1-RA peptide precursor for research purposes is solid-phase peptide synthesis (SPPS). researchgate.net This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. researchgate.netnih.gov The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is commonly employed due to its use of milder reaction conditions compared to older methods. researchgate.netrsc.orgmdpi.com In this process, the N-terminus of the growing peptide is temporarily protected by an Fmoc group, which is removed before the coupling of the next amino acid.

A critical component of the SPPS workflow is the use of trifluoroacetic acid (TFA). nih.gov TFA is a strong acid used in the final step to cleave the completed peptide from the resin support and to remove any remaining side-chain protecting groups. mdpi.comgenscript.com.cngenscript.com It is also frequently used as an ion-pairing agent in the mobile phase during purification by reverse-phase high-performance liquid chromatography (RP-HPLC), as it improves peak separation and shape. genscript.com.cnpeptide.com

However, the use of TFA introduces significant methodological considerations. Peptides purified using TFA are typically delivered as TFA salts, which can contain 10-45% TFA by mass. mol-scientific.com Residual TFA can have unintended and often confounding effects on experimental data. genscript.com.cngenscript.com It can alter the peptide's physicochemical and biological properties, leading to unpredictable results in various assays. genscript.com.cn For instance, TFA has been shown to inhibit or, in some cases, promote cell growth, which can create false positives or negatives in cellular proliferation assays. genscript.com.cngenscript.com Furthermore, TFA can interfere with structural studies, as its strong infrared (IR) signal can overlap with the amide I band of the peptide, complicating analysis by IR spectroscopy. nih.govgenscript.com Due to these potential artifacts, a TFA removal or exchange step, often replacing it with a more biologically compatible counter-ion like acetate (B1210297) or hydrochloride, is a crucial consideration for ensuring data accuracy, particularly in cellular and in vivo studies. genscript.com.cnpeptide.comambiopharm.com

Aspect of Research Potential Effect of Residual Trifluoroacetic Acid (TFA) Methodological Consideration
Cellular Assays Can inhibit or stimulate cell proliferation, even at nanomolar concentrations, leading to inaccurate cytotoxicity or bioactivity data. genscript.com.cnmol-scientific.comgenscript.comPerform TFA removal or exchange for a biologically benign salt (e.g., acetate, HCl) prior to experiments. genscript.com.cn
Structural Studies (e.g., CD, IR) The TFA counter-ion can affect the peptide's secondary structure and its strong IR absorption band can mask the peptide's amide I signal. nih.govgenscript.comExchange TFA for HCl, which does not interfere with the CD spectra under the same conditions. genscript.com
In Vivo Studies Can elicit unintended inflammatory or immune responses. genscript.com.cnambiopharm.comUse a highly purified peptide with the TFA counter-ion exchanged for a pharmaceutically acceptable salt.
Chromatography (HPLC) Used as an ion-pairing agent to improve peak resolution and shape. genscript.com.cnpeptide.comWhile beneficial for purification, its presence necessitates consideration for downstream applications.
Lyophilization Peptides as TFA salts can sometimes result in "fluffy" or difficult-to-handle lyophilized cakes. ambiopharm.comExchanging TFA for acetate often results in a better lyophilizate cake. ambiopharm.com

Mutagenesis and Analog Design for Structure-Activity Relationship Elucidation

Understanding the relationship between the amino acid sequence of the this compound and its biological activity is crucial. This is achieved through mutagenesis and the design of peptide analogs. nih.gov Site-directed mutagenesis is a powerful technique used to create specific, intentional changes in the peptide's sequence. mdpi.comresearchgate.net By systematically replacing individual amino acids and observing the resulting changes in function, researchers can identify key residues and domains responsible for its antimicrobial properties. frontiersin.org

A common approach is "alanine scanning," where individual amino acid residues are replaced one by one with alanine. This helps to determine the contribution of each side chain to the peptide's structure and function. More advanced methods involve creating extensive libraries of mutants to screen for enhanced activity or altered specificity. nih.gov Furthermore, the incorporation of non-canonical amino acids can be used to probe chemical structures with higher resolution, leading to more detailed structure-activity relationship (SAR) maps. frontiersin.org

For a peptide like Lividin-1-RA, mutagenesis studies might focus on altering its net charge, hydrophobicity, or amphipathicity, as these are key determinants of antimicrobial peptide function. For example, replacing a neutral amino acid with a basic one (like lysine (B10760008) or arginine) could enhance its interaction with negatively charged bacterial membranes. Conversely, altering hydrophobic residues could affect its ability to penetrate and disrupt the membrane. mdpi.com These studies provide a rational basis for designing novel peptide analogs with improved potency or selectivity.

Hypothetical Mutation in Lividin-1-RA Sequence Amino Acid Change (Original -> Mutant) Predicted Effect on Peptide Property Rationale for Structure-Activity Relationship
Increased CationicityAlanine (Ala) -> Lysine (Lys)Increased net positive chargeTo enhance electrostatic attraction to negatively charged microbial membranes, potentially increasing antimicrobial potency.
Altered HydrophobicityValine (Val) -> Tryptophan (Trp)Increased hydrophobicity and potential for pi-stacking interactionsTo modify membrane insertion depth and disruptive capability.
Disrupted HelicityGlycine (B1666218) (Gly) -> Proline (Pro)Introduction of a "helix breaker"To investigate the importance of a specific secondary structure (e.g., an alpha-helix) for biological activity.
Alanine Scan of Charged ResidueLysine (Lys) -> Alanine (Ala)Removal of a positive charge and side chainTo determine if that specific charged residue is a "hotspot" critical for membrane binding or activity. mdpi.com

Proteomics and Peptidomics Approaches for Comprehensive Profiling

The discovery and characterization of peptides like Lividin-1-RA from their natural sources, such as the skin secretions of amphibians, rely heavily on proteomics and peptidomics. nih.govtandfonline.com These approaches allow for the large-scale identification and quantification of the entire complement of proteins (proteome) or peptides (peptidome) in a biological sample. nih.govacs.orgmdpi.com

The typical workflow begins with the collection of the amphibian skin secretion, which is a complex mixture of numerous bioactive molecules. nih.gov To prevent degradation, a cocktail of protease inhibitors is often used. nih.govresearchgate.net The peptides are then separated from this complex mixture, commonly using reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govtandfonline.com

Following separation, individual peptide fractions are analyzed using mass spectrometry (MS), particularly matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS. nih.govtandfonline.com This technique provides a highly accurate molecular mass for each peptide. For sequence identification, tandem mass spectrometry (MS/MS) is employed, which fragments the peptides and analyzes the resulting fragment ions to deduce the amino acid sequence. nih.gov This comprehensive profiling not only identifies known peptides but also leads to the discovery of novel ones, providing insight into the chemical defense arsenal (B13267) of the organism. nih.govresearchgate.net

Bioinformatic Tools for Precursor and Peptide Sequence Analysis

Bioinformatics provides an essential toolkit for the analysis and prediction of peptide function directly from sequence data. researchgate.netresearchgate.net Once the sequence of a peptide like Lividin-1-RA is determined, a variety of computational tools can be used to predict its properties and guide further experimental work. acs.org

Numerous online servers and standalone applications are available for predicting whether a given sequence is likely to be an antimicrobial peptide (AMP). oup.com These tools often employ machine learning algorithms, such as random forests and support vector machines, trained on large databases of known AMPs and non-AMPs. nih.govresearchgate.net They analyze various sequence features, including amino acid composition, charge, hydrophobicity, and predicted secondary structure, to make a prediction. frontiersin.org

Beyond simple prediction, bioinformatic tools can screen entire genomes or proteomes to identify novel, uncharacterized peptide sequences with antimicrobial potential. nih.gov Other tools can predict specific activities (e.g., antibacterial, antifungal), hemolytic potential, and cytotoxicity, helping to prioritize candidates for synthesis and testing. nih.govresearchgate.net This in silico analysis is a rapid and cost-effective first step in the peptide discovery pipeline, complementing and streamlining traditional laboratory research. acs.org

Bioinformatic Tool/Platform Function/Application in Peptide Research Underlying Method/Principle
AMPScreen / PyAMPA High-throughput screening of proteomes to locate potential antimicrobial regions. nih.govUses a sliding window approach and an antimicrobial propensity scale. nih.gov
CAMPR3 / ClassAMP Predicts the propensity of a peptide to have antibacterial, antifungal, or antiviral activity. acs.orgresearchgate.netEmploys machine learning algorithms like Random Forests (RF) and Support Vector Machines (SVM). acs.orgresearchgate.net
amPEPpy Command-line tool for predicting AMP sequences from genome-scale data. oup.comImplements a random forest classifier. oup.com
ORF Finder Identifies all possible open reading frames (ORFs) in a given DNA sequence to find the correct protein-coding region. nwabr.orgTranslates the sequence in all six possible reading frames. nwabr.org
BLAST (Basic Local Alignment Search Tool) Compares a query sequence against a database to find sequences with significant similarity.Heuristic algorithm that finds short matches between two sequences.

Synthetic Biology and Engineering Approaches for Lividin 1 Ra Peptide Precursor

Rational Design and Engineering of Lividin-1-RA Analogs

Rational design involves making specific, targeted modifications to a peptide's amino acid sequence to improve its characteristics, such as stability, target affinity, or biological activity. This approach relies on an understanding of the peptide's structure-activity relationships (SAR). While specific SAR studies on Lividin-1-RA are not extensively documented, principles can be drawn from research on analogous peptides from the same frog genus.

A prime example is the study of livisin, a BBI-like protease inhibitor also isolated from an Odorrana species. mdpi.com Researchers have successfully engineered livisin analogs by substituting key amino acid residues, particularly at the reactive P1 position, which is crucial for inhibitory potency and selectivity. mdpi.com These strategies, directly applicable to Lividin-1-RA, include:

Amino Acid Substitution: Replacing specific residues to alter function. For instance, substituting the P1 residue in livisin from lysine (B10760008) to phenylalanine shifted its inhibitory profile from trypsin-like proteases to chymotrypsin. mdpi.com

C-terminal Amidation: Modifying the C-terminus of a peptide can increase its resistance to carboxypeptidases, thereby enhancing its stability and half-life in biological systems. mdpi.com

Truncation and Domain Swapping: Creating smaller, active fragments or combining domains from different peptides can generate novel molecules with unique properties. mdpi.com

These rational design approaches, guided by computational modeling and structural biology, allow for the systematic engineering of Lividin-1-RA analogs with potentially superior antimicrobial activity or improved therapeutic potential. biorxiv.orgfrontiersin.org

Table 1: Examples of Rational Design Strategies Applied to a Lividin-Analogous Peptide (Livisin) This table illustrates design principles applicable to Lividin-1-RA by showing modifications made to the related peptide, livisin.

Peptide Analog Modification from Native Livisin Observed Effect on Activity Reference
Livisin-ArgP1 residue (Lysine) substituted with ArginineAltered inhibitory profile against various serine proteases. mdpi.com
Livisin-PheP1 residue (Lysine) substituted with PhenylalanineGained potent inhibitory activity against chymotrypsin. mdpi.com
Livisin-NH₂C-terminal amidationBecame the most effective analog against human matriptase. mdpi.com

Heterologous Expression Systems for Recombinant Production

Heterologous expression—the production of a protein in a host organism that does not naturally produce it—is fundamental to obtaining large, consistent, and cost-effective supplies of peptides like Lividin-1-RA. nih.govfrontiersin.org The choice of expression system is critical and depends on factors such as peptide complexity, required yield, and post-translational modifications.

Escherichia coli : As a workhorse of molecular biology, E. coli is often the first choice due to its rapid growth, well-understood genetics, and high potential yields. It is particularly suitable for producing small, unmodified peptides.

Streptomyces Species : Hosts like Streptomyces lividans are attractive for producing secondary metabolites and peptides. nih.gov They possess efficient secretory pathways, which can facilitate the proper folding and purification of the expressed peptide and are particularly adept at producing amino acid-based natural products. nih.govjmb.or.kr

Yeast (Saccharomyces cerevisiae, Yarrowia lipolytica) : Yeast systems offer a balance between the speed of microbial systems and the more complex protein processing capabilities of eukaryotic cells, including some post-translational modifications. nih.govmdpi.com They are robust hosts for industrial-scale fermentation and are considered promising "cell factories." nih.gov

The successful recombinant production of Lividin-1-RA would involve synthesizing its gene, inserting it into a suitable expression vector with a strong promoter, and transforming the chosen host organism. frontiersin.org This enables scalable production for research and potential therapeutic applications, bypassing the need to harvest the peptide from its natural amphibian source. researchgate.net

Table 2: Comparison of Common Heterologous Expression Systems for Peptide Production

Host System Primary Advantages Potential Challenges for Peptide Production Reference
E. coli Rapid growth, high yield, low cost, well-established genetic tools.Lack of post-translational modifications, potential for inclusion body formation. frontiersin.org
Streptomyces Excellent secretory capacity, clean metabolic background in engineered strains, good for secondary metabolites.Slower growth compared to E. coli, less common genetic tools. nih.govfrontiersin.org
Yeast Eukaryotic protein folding and modification, robust for industrial scale-up, strong constitutive promoters.Potentially lower yields than bacteria, hyperglycosylation can be an issue. nih.govmdpi.com

Combinatorial Biosynthesis Strategies for Novel Lividin-Derived Peptides

Combinatorial biosynthesis leverages the modular nature of biosynthetic pathways to generate libraries of novel compounds. dovepress.com This "mix-and-match" approach can be applied to create diverse Lividin-derived peptides with new structures and activities. nih.gov Lividin-1-RA is a ribosomally synthesized and post-translationally modified peptide (RiPP). Engineering strategies for RiPPs often focus on manipulating the precursor peptide or the modifying enzymes. researchgate.net

Key strategies include:

Precursor Peptide Mutagenesis : Introducing variations into the core peptide sequence of the Lividin-1-RA precursor gene can lead to the production of numerous analogs after processing by the native modification enzymes.

Enzyme Swapping : Combining biosynthetic enzymes from different RiPP pathways can generate hybrid peptides. researchgate.net For example, the modifying enzymes from one antimicrobial peptide pathway could be used to act on the Lividin-1-RA precursor, potentially adding novel chemical moieties.

Pathway Recombination : Entire biosynthetic gene clusters can be assembled and expressed in a heterologous host. rsc.org By combining genes from the lividin pathway with those from other peptide pathways, it is possible to create entirely new-to-nature molecules. dovepress.comrsc.org

These methods dramatically expand the chemical diversity beyond what is achievable through one-by-one rational design, increasing the probability of discovering novel antimicrobial agents. nih.govamericanpeptidesociety.org

Table 3: Combinatorial Biosynthesis Approaches for RiPPs like Lividin-1-RA

Strategy Description Potential Outcome for Lividin-1-RA Reference
Core Peptide Mutagenesis Creating a library of mutations within the core sequence of the precursor peptide gene.A diverse library of Lividin-1-RA analogs with single or multiple amino acid changes. researchgate.net
Chimeric Precursors Fusing the leader peptide from one RiPP to the core peptide of another (e.g., Lividin-1-RA).Allows modification enzymes from a different pathway to recognize and act on the Lividin core peptide. researchgate.net
Pathway Engineering Assembling artificial gene clusters with modification enzymes from various sources in a heterologous host.Generation of novel, complex Lividin-derived peptides with unnatural modifications. nih.govrsc.org

Integration of Lividin-1-RA in Peptide-Based Synthetic Biology Tools

Beyond producing the peptide itself, the Lividin-1-RA peptide and its genetic elements can be integrated as components within larger synthetic biology systems. frontiersin.org This involves using the peptide or its gene as a functional part or "device" in an engineered cell to perform a specific task. hudsonlabautomation.comnih.gov

A key application is the creation of engineered biosensors or "smart" therapeutics. In such a system, the gene for Lividin-1-RA could be placed under the control of a synthetic promoter that responds to a specific environmental cue or disease marker. For example:

Environmental Biosensor : An engineered bacterium could be designed to produce and secrete Lividin-1-RA only in the presence of a specific pollutant, thereby inhibiting the growth of harmful microbes in a contaminated area.

Engineered Living Therapeutic : A probiotic bacterium could be engineered to detect inflammatory molecules in the gut and respond by producing Lividin-1-RA locally. This would create a targeted therapeutic that acts only at the site of disease, potentially minimizing side effects. nih.gov

These applications treat the peptide not just as a product but as a functional output module in a complex, engineered biological circuit, showcasing the full potential of integrating natural products into synthetic biology designs. jmb.or.kr

Future Research Directions and Unexplored Avenues

Elucidating Novel Biological Functions and Molecular Targets

While peptides derived from amphibian skin are frequently characterized by their antimicrobial effects, they often possess a much broader range of biological activities. researchgate.netnih.gov The assumption that the mature peptide from Lividin-1-RA is solely an antimicrobial agent may be a significant limitation. Amphibian skin is a treasure trove of bioactive molecules, including peptides with roles in wound healing, immunoregulation, and even anti-cancer activity. nih.govmdpi.com For instance, livisin, a peptide also found in Odorrana livida, was identified as a potent serine protease inhibitor, a function distinct from direct microbial killing. mdpi.com

Future investigations should therefore systematically screen the mature Lividin-1 peptide for a wider array of functions. Research should focus on:

Immunomodulatory Effects: Assessing the peptide's ability to modulate the host immune response, such as influencing cytokine release, macrophage activity, or acting as a chemotactic agent for immune cells. nih.gov

Anti-cancer Activity: Evaluating its cytotoxicity against various cancer cell lines. Many cytolytic peptides from amphibians have shown promise as anti-cancer agents by selectively targeting and disrupting the membranes of malignant cells. mdpi.comuol.de

Wound Healing Properties: Investigating its potential to accelerate tissue repair processes, a known function of several amphibian-derived peptides that promote cell proliferation and re-epithelialization. nih.gov

Identifying these novel functions will necessitate the discovery of their corresponding molecular targets, moving beyond the microbial membrane to potentially include specific cell surface receptors or intracellular proteins.

Advanced Structural Biology for High-Resolution Mechanism of Action

Understanding the precise mechanism of action of the Lividin-1 peptide requires a detailed, high-resolution structural model. While initial predictions suggest that many amphibian peptides form an amphipathic alpha-helix, which facilitates membrane interaction, this is a generalized model. nih.govplos.org To truly understand its function, particularly any novel functions, advanced structural biology techniques are essential.

Future research should employ methods that can reveal the peptide's structure in its active state and in complex with its biological targets. nih.gov Key avenues include:

Cryo-Electron Microscopy (Cryo-EM): This technique can be used to visualize the peptide as it interacts with and integrates into lipid bilayers, providing unprecedented detail on pore formation or other membrane-disrupting mechanisms. nih.govelifesciences.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multidimensional NMR, particularly solid-state NMR, can determine the three-dimensional structure of the peptide when bound to model membranes, revealing the specific amino acid residues critical for its interaction and function. nih.gov

Computational Modeling and Molecular Docking: Advanced computational methods can simulate the interaction between the Lividin-1 peptide and its putative receptors or binding partners. mdpi.comufmg.br These simulations can predict binding affinities and guide the design of peptide analogs with enhanced specificity.

These advanced approaches will provide a dynamic and high-resolution picture of how the peptide functions, which is crucial for rational drug design and optimization. ufmg.br

Systems Biology Approaches for Comprehensive Pathway Understanding

The effect of a bioactive peptide on a cell is rarely limited to a single molecular interaction. A systems biology approach can provide a global view of the cellular changes induced by the Lividin-1 peptide, moving beyond a one-gene, one-target perspective. nih.gov By analyzing the complete set of molecular changes, researchers can identify the key pathways and networks that are perturbed, offering a more holistic understanding of the peptide's mechanism of action. nih.govfrontiersin.org

Future directions in this area should include:

Transcriptomics (RNA-Seq): Exposing target cells (e.g., bacteria, cancer cells, or immune cells) to the Lividin-1 peptide and sequencing their messenger RNA to see which genes are up- or down-regulated. This can reveal the cellular stress responses, metabolic shifts, and signaling cascades that are activated.

Proteomics: Using mass spectrometry-based techniques to identify changes in the protein landscape of target cells after peptide treatment. This can confirm that the changes observed at the transcript level are translated into functional proteins and can also identify post-translational modifications. nih.gov

Metabolomics: Analyzing the small-molecule metabolites in a cell to understand how the peptide impacts cellular metabolism, which is often a central target of antimicrobial and anti-cancer agents. nih.gov

Integrating these "omics" datasets can help construct a comprehensive model of the peptide's impact, potentially revealing unexpected therapeutic targets and biomarkers of its activity. nih.govrheumres.org

Development of High-Throughput Screening and Discovery Platforms

To efficiently explore the therapeutic potential of the Lividin-1-RA precursor and its derivatives, the development of high-throughput screening (HTS) platforms is essential. nih.gov These platforms allow for the rapid testing of large numbers of peptide variants against various biological targets, accelerating the discovery of lead compounds. creative-biolabs.com

Key strategies for future development include:

Peptide Library Synthesis: Creating extensive libraries of Lividin-1 peptide analogs with systematic amino acid substitutions. Techniques like SPOT synthesis, where peptides are synthesized on a cellulose (B213188) support, provide a fast and cost-effective method for generating these libraries for screening. researchgate.netnih.gov

Cell-Free Expression Systems: Utilizing cell-free protein synthesis systems to rapidly produce peptide variants from linear DNA templates. mdpi.com This method bypasses the time-consuming steps of traditional cell-based protein expression and is highly adaptable for HTS formats.

Luminescence and Fluorescence-Based Assays: Implementing sensitive and rapid screening assays, such as those that use luminescent bacterial strains or fluorescent dyes, to quickly quantify the antimicrobial or cytotoxic activity of thousands of peptide variants in parallel. creative-biolabs.comresearchgate.net

These platforms will not only facilitate the optimization of the Lividin-1 peptide for known activities but also enable the discovery of entirely new functions by screening against a diverse range of cellular and molecular targets. nih.gov

Q & A

Q. How can structural modifications of this compound enhance its specificity without compromising stability?

  • Methodological Answer : Use rational design (e.g., alanine scanning, PEGylation) guided by NMR or cryo-EM structural data. Test analogs in protease-rich environments (e.g., serum stability assays) and quantify target engagement via competitive binding assays .
  • Data Interpretation : Balance novelty with feasibility by referencing historical SAR data from related peptide families .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.